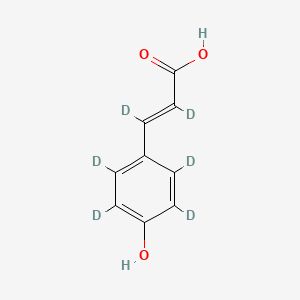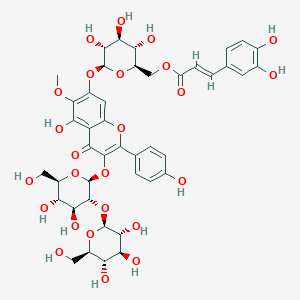
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the extracellular matrix protein laminin, specifically from the Ile-Lys-Val-Ala-Val sequence, which is known for its cell adhesion properties . The peptide is often used in scientific research for its ability to support cell attachment, proliferation, and differentiation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .
Wissenschaftliche Forschungsanwendungen
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: has numerous applications in scientific research:
Cell Culture: It is used to promote cell attachment and proliferation in vitro, particularly for neural stem/progenitor cells.
Tissue Engineering: The peptide is incorporated into hydrogels and other scaffolds to support tissue regeneration and repair.
Drug Delivery: Modified versions of the peptide can be used to target specific cells or tissues for drug delivery applications.
Biomaterials: It is used to functionalize biomaterials to enhance their biocompatibility and cell-interactive properties.
Wirkmechanismus
The peptide Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 exerts its effects primarily through interactions with cell surface receptors. The Ile-Lys-Val-Ala-Val sequence mimics the natural binding sites found in laminin, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and differentiation . These interactions activate downstream signaling pathways, such as the integrin-mediated pathways, which are crucial for various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: Another laminin-derived peptide with similar cell adhesion properties.
Gly-His-Lys: A peptide used for its cell attachment properties in various biomaterial applications.
Ala-Gln: A peptide with applications in enhancing cell growth and differentiation.
Uniqueness
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: is unique due to its specific sequence derived from laminin, which provides optimal cell adhesion and proliferation properties. Its ability to support neural stem/progenitor cell growth and differentiation makes it particularly valuable in neural tissue engineering and regenerative medicine .
Eigenschaften
Molekularformel |
C45H80N14O14 |
|---|---|
Molekulargewicht |
1041.2 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H80N14O14/c1-9-24(6)37(58-33(63)21-51-40(68)30(19-34(64)65)55-42(70)27(53-26(8)60)14-10-12-16-46)45(73)59-36(23(4)5)44(72)56-29(18-31(48)61)39(67)50-20-32(62)57-35(22(2)3)43(71)54-28(15-11-13-17-47)41(69)52-25(7)38(49)66/h22-25,27-30,35-37H,9-21,46-47H2,1-8H3,(H2,48,61)(H2,49,66)(H,50,67)(H,51,68)(H,52,69)(H,53,60)(H,54,71)(H,55,70)(H,56,72)(H,57,62)(H,58,63)(H,59,73)(H,64,65)/t24-,25-,27-,28-,29-,30-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
KQSPGYRFYJWWDH-HLVQZOMUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


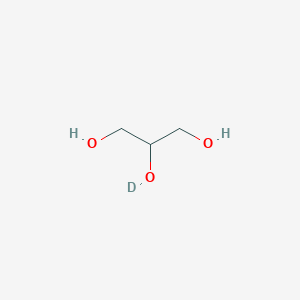

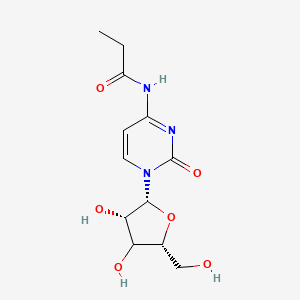
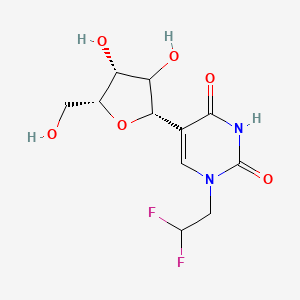
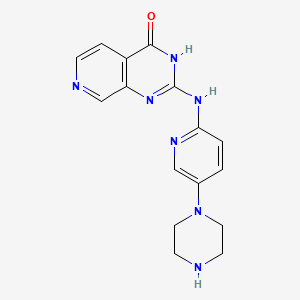

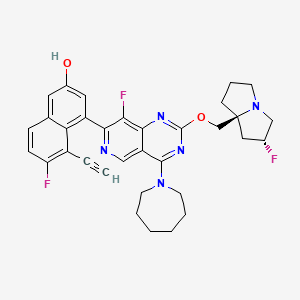

![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)

